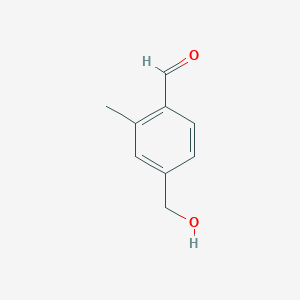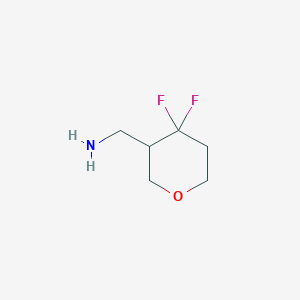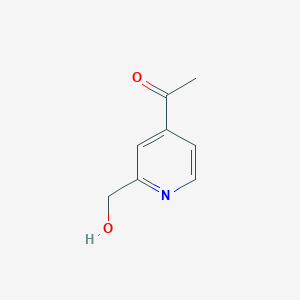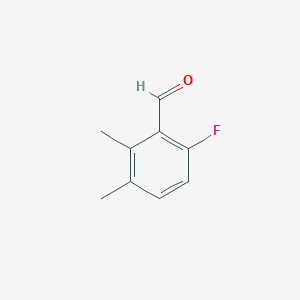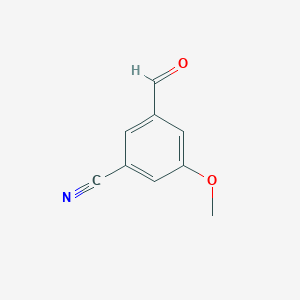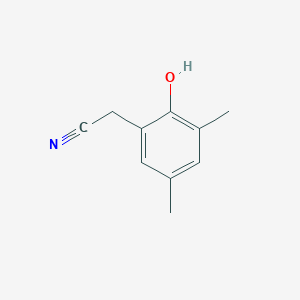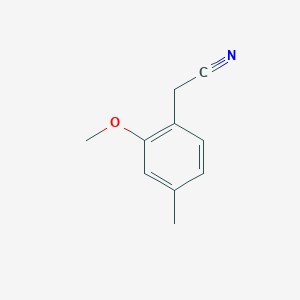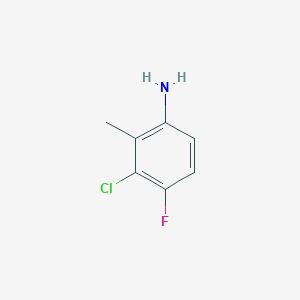
3-Chloro-4-fluoro-2-methylaniline
Overview
Description
3-Chloro-4-fluoro-2-methylaniline is an organic compound with the molecular formula C7H8ClFN. It is a derivative of aniline, where the benzene ring is substituted with a chlorine atom at the 3-position, a fluorine atom at the 4-position, and a methyl group at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: The compound can be synthesized by the direct halogenation of 2-methylaniline using chlorine and fluorine sources under controlled conditions.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor, such as 2-methylaniline, with chlorine and fluorine in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the careful control of reaction conditions to ensure high yield and purity. The process may involve the use of specialized reactors and purification techniques to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where the benzene ring can be further substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) and Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Nitro derivatives, such as 3-chloro-4-fluoro-2-methylnitrobenzene.
Reduction: Amine derivatives, such as 3-chloro-4-fluoro-2-methylbenzylamine.
Substitution: Various substituted benzene derivatives, depending on the electrophile used.
Scientific Research Applications
3-Chloro-4-fluoro-2-methylaniline is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3-Chloro-4-fluoro-2-methylaniline is similar to other halogenated anilines, such as 3-chloro-2-methylaniline and 4-fluoro-2-methylaniline. its unique combination of chlorine and fluorine substituents on the benzene ring gives it distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it valuable in specific applications where the presence of both halogens is beneficial.
Comparison with Similar Compounds
3-Chloro-2-methylaniline
4-Fluoro-2-methylaniline
3-Fluoro-2-methylaniline
2-Methylaniline
Properties
IUPAC Name |
3-chloro-4-fluoro-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXGOINVMAFQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


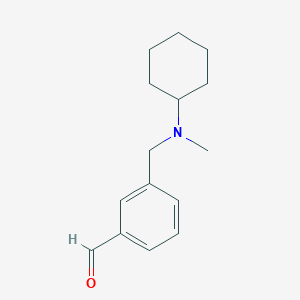
![4-[(N-Ethyl-n-butylamino)methyl]benzaldehyde](/img/structure/B7964765.png)
![4-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B7964772.png)
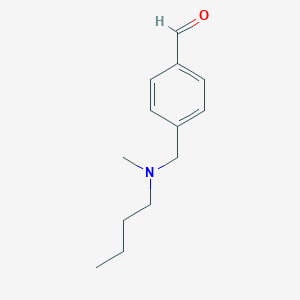
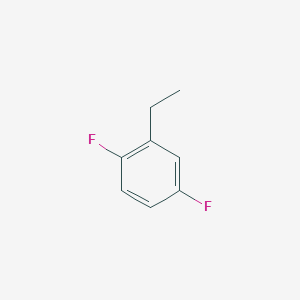
amine](/img/structure/B7964790.png)
![Benzo[d]oxazole-2,7-diamine](/img/structure/B7964799.png)
